6-ethyl-N-(p-tolyl)-3-tosylquinolin-4-amine
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Description
6-ethyl-N-(p-tolyl)-3-tosylquinolin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology. This compound has been synthesized using various methods and has been shown to have a mechanism of action that is of interest to researchers.
Scientific Research Applications
Electrospray Mass Spectrometry and Fragmentation
Quinoline derivatives, such as those similar to 6-ethyl-N-(p-tolyl)-3-tosylquinolin-4-amine, have been studied for their behavior under electrospray ionization and collision-induced dissociation conditions. These studies are crucial for understanding the fragmentation patterns of complex molecules, which can aid in the structural elucidation of novel compounds in drug discovery and development (Harvey, 2000).
Synthesis of Functionalized Tetrahydropyridines
Quinoline derivatives are used in the synthesis of highly functionalized tetrahydropyridines via phosphine-catalyzed [4 + 2] annulation. These compounds have significant applications in medicinal chemistry, offering a versatile backbone for the development of new therapeutic agents (Zhu, Lan, & Kwon, 2003).
Enantioselective Amine α-Functionalization
The development of methods for the enantioselective functionalization of amines, including those related to quinoline structures, is of great importance in asymmetric synthesis and drug discovery. These methods provide a pathway to synthesize bioactive compounds with high enantioselectivity, crucial for the pharmaceutical industry (Jain, Verma, Xia, & Yu, 2016).
Fluorescent Chemosensors for Nerve Agent Detection
Quinoline derivatives have been developed as fluorescent chemosensors for the detection of nerve agents, demonstrating their potential in security and defense applications. These sensors can detect toxic compounds with high sensitivity and selectivity, showcasing the utility of quinoline derivatives in environmental monitoring and public safety (Cai, Li, & Song, 2017).
Cytotoxic Evaluation of Hexahydroquinoline Derivatives
Research into hexahydroquinoline derivatives, which are structurally related to quinoline, has shown promising cytotoxic activity against various cancer cell lines. These findings underscore the potential of quinoline derivatives in the development of new anticancer therapies (El-Deen, Anwar, & Hasabelnaby, 2016).
properties
IUPAC Name |
6-ethyl-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-4-19-9-14-23-22(15-19)25(27-20-10-5-17(2)6-11-20)24(16-26-23)30(28,29)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWAVZPGDANQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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